molecular formula C21H33N5O3 B5674442 3-[(3R*,4S*)-1-{[6-(dimethylamino)pyridin-3-yl]carbonyl}-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid

3-[(3R*,4S*)-1-{[6-(dimethylamino)pyridin-3-yl]carbonyl}-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid

Cat. No. B5674442
M. Wt: 403.5 g/mol
InChI Key: HOSNBPUBZLFAAA-MSOLQXFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar complex molecules often involves multi-step reactions, coupling reactions, and the use of specific reagents. For example, in the synthesis of new hybrid molecules derived from 3-methyl- and 3,3-dimethyl-(2,5-dioxopyrrolidin-1-yl)propanoic or butanoic acids, compounds were prepared in a coupling reaction with secondary amines in the presence of N,N-carbonyldiimidazole reagent (Kamiński et al., 2016).

Molecular Structure Analysis

The structure of similar complex molecules is often elucidated using methods like X-ray diffraction. For example, the molecular and crystal structure of 6-amino-5-cyano-3-(3-cyano-4,6-dimethylpyridin-2-ylthiomethyl)-4-(2-nitrophenyl)-2,4-dihydropyrano[2,3-c]pyrazole was established using this technique (Rodinovskaya et al., 2003).

Chemical Reactions and Properties

The reactivity of similar molecules can be diverse. For instance, the electrochemical fluorination of N-containing carboxylic acids to produce perfluoroacid fluorides shows how functional groups influence reactivity and yield (Abe et al., 1994).

Physical Properties Analysis

The physical properties like solubility, melting point, and crystal structure of such compounds are closely related to their molecular structure. For instance, structural characterization of analgesic isothiazolopyridines revealed how molecular packing and hydrogen bonding influence physical properties (Karczmarzyk & Malinka, 2008).

Chemical Properties Analysis

Chemical properties such as reactivity with other molecules, stability under various conditions, and interaction with biological targets are key aspects. For example, the study on novel morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs of naproxen indicates how chemical modifications affect drug delivery and hydrolysis (Rautio et al., 2000).

properties

IUPAC Name

3-[(3R,4S)-1-[6-(dimethylamino)pyridine-3-carbonyl]-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N5O3/c1-23(2)19-6-4-16(14-22-19)21(29)26-9-8-18(17(15-26)5-7-20(27)28)25-12-10-24(3)11-13-25/h4,6,14,17-18H,5,7-13,15H2,1-3H3,(H,27,28)/t17-,18+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOSNBPUBZLFAAA-MSOLQXFVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CCN(CC2CCC(=O)O)C(=O)C3=CN=C(C=C3)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)[C@H]2CCN(C[C@H]2CCC(=O)O)C(=O)C3=CN=C(C=C3)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3R*,4S*)-1-{[6-(dimethylamino)pyridin-3-yl]carbonyl}-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid

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